2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid
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Overview
Description
2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyridine core, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved using enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach . The reaction conditions often include moderate temperatures and short reaction times, resulting in high yields.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, each with unique properties.
Scientific Research Applications
2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism by which 2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core and exhibits similar biological activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with a fused triazole ring, known for its diverse pharmacological properties.
Uniqueness
2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid is unique due to the presence of the isopropylamino group and the piperidinyl acetic acid moiety. These structural features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H23N5O2 |
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Molecular Weight |
317.39 g/mol |
IUPAC Name |
2-[4-[6-(propan-2-ylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)17-13-3-4-14-18-16(19-21(14)9-13)12-5-7-20(8-6-12)10-15(22)23/h3-4,9,11-12,17H,5-8,10H2,1-2H3,(H,22,23) |
InChI Key |
DYMJPACCLKIFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CN2C(=NC(=N2)C3CCN(CC3)CC(=O)O)C=C1 |
Origin of Product |
United States |
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